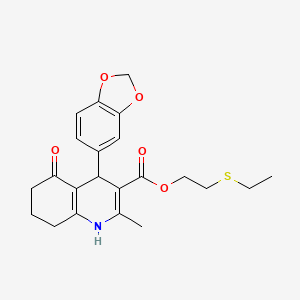![molecular formula C21H24N4O2S B4900580 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key protein involved in the signaling pathways of B cells, which play a crucial role in the immune system. TAK-659 has been studied for its potential use in the treatment of various B cell malignancies and autoimmune diseases.
Mécanisme D'action
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide works by inhibiting the activity of BTK, a key protein involved in the signaling pathways of B cells. BTK plays a crucial role in the survival and proliferation of B cells, which are involved in the immune response. By inhibiting BTK, this compound can prevent the activation and proliferation of B cells, leading to the suppression of cancer cell growth and the modulation of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical and clinical studies. This compound has been shown to inhibit the activity of BTK, leading to the suppression of cancer cell growth and the modulation of the immune response in autoimmune diseases. This compound has also been shown to have a favorable safety profile, with manageable side effects in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide in lab experiments include its high potency and selectivity for BTK, which allows for the specific targeting of B cells. This compound also has a favorable safety profile, making it a promising candidate for further development. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for the development of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide and other BTK inhibitors. These include the optimization of the synthesis and purification processes to improve the yield and purity of the final product, the development of novel formulations and delivery methods to improve the pharmacokinetic properties of the drug, and the identification of biomarkers and patient populations that may benefit from BTK inhibition. Further research is also needed to investigate the potential use of BTK inhibitors in combination with other therapies for the treatment of B cell malignancies and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide involves a series of chemical reactions starting from commercially available starting materials. The process involves the use of various reagents and solvents, and the final product is obtained through purification and isolation techniques. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential use in the treatment of B cell malignancies and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting BTK and suppressing the growth and survival of cancer cells. This compound has also been studied in clinical trials for the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Propriétés
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-18(23-11-13-1-3-22-4-2-13)19(27)25-20-24-17(12-28-20)21-8-14-5-15(9-21)7-16(6-14)10-21/h1-4,12,14-16H,5-11H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEJBJTVKYBTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(=O)NCC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4900499.png)
![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B4900504.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900508.png)
![2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4900517.png)


![[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4900538.png)


![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)


![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)